molecular formula C12H17NO2 B2423523 N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide CAS No. 2411292-37-8

N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide

Cat. No. B2423523
CAS RN: 2411292-37-8
M. Wt: 207.273
InChI Key: VSQZOCGPXHZGOA-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide, also known as OPB-9195, is a chemical compound that has shown potential in scientific research applications. This molecule is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the breakdown of certain hormones and neuropeptides in the body. In

Scientific Research Applications

N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has been studied for its potential use in the treatment of various diseases, including diabetes, obesity, and cancer. In diabetes, N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In obesity, N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has been shown to reduce body weight gain and improve lipid metabolism. In cancer, N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has been shown to inhibit tumor growth and metastasis.

Mechanism of Action

N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide works by inhibiting the enzyme DPP-IV, which is involved in the breakdown of hormones and neuropeptides such as glucagon-like peptide-1 (GLP-1) and neuropeptide Y (NPY). By inhibiting DPP-IV, N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide increases the levels of GLP-1 and NPY in the body, which can have various effects on metabolism, appetite, and other physiological processes.
Biochemical and Physiological Effects:
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has been shown to have various biochemical and physiological effects, including:
- Increased levels of GLP-1 and NPY
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight gain and improved lipid metabolism
- Inhibition of tumor growth and metastasis

Advantages and Limitations for Lab Experiments

N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has several advantages for lab experiments, including its potency and specificity as a DPP-IV inhibitor, as well as its potential for use in various disease models. However, there are also limitations to its use, such as the need for careful dosing and monitoring of potential side effects.

Future Directions

There are several future directions for research on N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide, including:
- Further investigation of its potential use in the treatment of diabetes, obesity, and cancer
- Development of new formulations and delivery methods for improved efficacy and safety
- Exploration of its effects on other physiological processes and disease models
- Investigation of potential side effects and long-term safety in humans
In conclusion, N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide is a promising chemical compound with potential applications in scientific research for the treatment of various diseases. Its mechanism of action as a DPP-IV inhibitor has been shown to have various biochemical and physiological effects, and there are several future directions for research on its potential use and safety.

Synthesis Methods

The synthesis method of N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide involves several steps, including the reaction of 4-bromobutyne with 2,2-dimethyl-1,3-dioxolane, followed by the reaction of the resulting compound with propargylamine. This is then followed by the reaction of the resulting compound with 2-bromoacetic acid, and finally with ammonia to produce N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide.

properties

IUPAC Name

N-[2-(oxan-4-yl)prop-2-enyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-12(14)13-9-10(2)11-5-7-15-8-6-11/h11H,2,5-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQZOCGPXHZGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(=C)C1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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